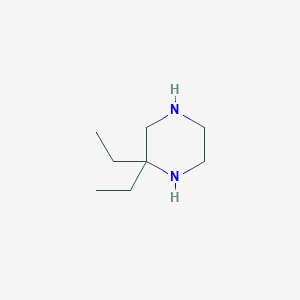

2,2-Diethylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Diethylpiperazine is an organic compound that belongs to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions this compound is a derivative of piperazine, where two ethyl groups are attached to the second carbon atom of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield this compound .

Another method involves the ring opening of aziridines under the action of N-nucleophiles, followed by cyclization to form the piperazine ring . Additionally, the Ugi reaction, which is a multicomponent reaction involving an amine, an isocyanide, an aldehyde, and a carboxylic acid, can be used to synthesize piperazine derivatives .

Industrial Production Methods

Industrial production of piperazines, including this compound, often involves catalytic processes. One such method is the catalytic cyclodeamination of ethylenediamine using superacid catalysts like SO4^2-/ZrO2 or zeolite-based catalytic systems . These processes are preferred due to their high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

2,2-Diethylpiperazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a scaffold for designing biologically active compounds, including potential drug candidates.

Industry: It is used in the production of surfactants, antioxidants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Diethylpiperazine, particularly in its biological applications, involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the paralysis of parasitic worms, making piperazine derivatives effective anthelmintic agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Diethylpiperazine include other piperazine derivatives such as:

1,4-Diazacyclohexane: The simplest piperazine compound.

N-Boc piperazine: A protected form of piperazine used in organic synthesis.

2,5-Diketopiperazines: Cyclodipeptides derived from the cyclization of two α-amino acids.

Uniqueness

This compound is unique due to the presence of two ethyl groups on the second carbon atom of the piperazine ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .

Biological Activity

2,2-Diethylpiperazine (DEP) is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which influences its interaction with various biological targets, leading to multiple pharmacological effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a cyclic amine with the following chemical structure:

- Molecular Formula : C10H22N

- Molecular Weight : 170.29 g/mol

The presence of ethyl groups at the 2-position of the piperazine ring enhances its lipophilicity, which may contribute to its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits a broad spectrum of pharmacological activities:

- Antidepressant Activity : DEP has been shown to possess antidepressant-like effects in animal models. A study demonstrated that DEP administration resulted in significant reductions in immobility time in the forced swim test, suggesting potential efficacy as an antidepressant agent .

- Anticancer Properties : Preliminary studies suggest that DEP may inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve apoptosis induction and cell cycle arrest .

- Antinociceptive Effects : Recent findings indicate that DEP acts as a dual antagonist at histamine H3 and σ1 receptors, which may contribute to its pain-relieving properties .

The biological activity of this compound is attributed to its interaction with various neurotransmitter systems:

- Serotonin Receptors : DEP has been found to modulate serotonin receptor activity, which is crucial for its antidepressant effects.

- Dopamine Receptors : The compound may also influence dopaminergic pathways, further supporting its potential in treating mood disorders.

Case Studies and Research Findings

- Antidepressant Activity :

- Cancer Research :

- Pain Management :

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2,2-diethylpiperazine |

InChI |

InChI=1S/C8H18N2/c1-3-8(4-2)7-9-5-6-10-8/h9-10H,3-7H2,1-2H3 |

InChI Key |

AOELXINWOXDWKY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNCCN1)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.